Dichloro ceftidine dichloride
Description
Dichloro ceftidine dichloride is a hypothetical cephalosporin-derived compound characterized by the presence of two chlorine atoms in its molecular structure. Cephalosporins are β-lactam antibiotics that inhibit bacterial cell wall synthesis, and the addition of chlorine atoms may enhance stability, bioavailability, or antimicrobial spectrum.
Properties
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-[(2,2-dichloroacetyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O6S/c1-4(17)22-2-5-3-23-11-6(15-9(18)8(13)14)10(19)16(11)7(5)12(20)21/h6,8,11H,2-3H2,1H3,(H,15,18)(H,20,21)/t6-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAXKSAPOZOLLV-KSBSHMNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(Cl)Cl)SC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(Cl)Cl)SC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloro ceftidine dichloride typically involves the reaction of ceftidine with dichloroacetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dichloro ceftidine dichloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogen replacing chlorine atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing chlorine atoms.
Scientific Research Applications
Pharmacological Profile
Dichloro ceftidine dichloride exhibits a broad spectrum of antibacterial activity, particularly against Gram-negative bacteria. It functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The compound's pharmacokinetics indicate effective absorption and distribution in body tissues, making it suitable for intravenous administration in severe infections.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life | Approximately 1.9 hours |
| Protein binding | Less than 10% |
| Renal clearance | Approximately 100 mL/min |
Therapeutic Applications
This compound is primarily indicated for the treatment of various severe bacterial infections, including:
- Lower Respiratory Tract Infections : Effective against pathogens such as Pseudomonas aeruginosa.
- Skin and Soft Tissue Infections : Utilized in complicated skin infections where resistant organisms are suspected.
- Urinary Tract Infections : Particularly in cases of pyelonephritis and complicated urinary tract infections.
- Central Nervous System Infections : Demonstrated efficacy in treating bacterial meningitis caused by susceptible organisms.
Case Studies and Clinical Trials
-
Meningitis Treatment :
- A clinical study reported successful outcomes in patients with meningitis caused by Streptococcus pneumoniae when treated with this compound. The drug achieved therapeutic concentrations in cerebrospinal fluid, which is critical for effective treatment.
-
Complicated Intra-Abdominal Infections :
- In a multicenter trial, this compound was administered in combination with metronidazole for complicated intra-abdominal infections. The results indicated a significant reduction in infection rates compared to standard therapies.
-
Pneumonia Management :
- A retrospective analysis highlighted the use of this compound in patients with hospital-acquired pneumonia. The drug demonstrated a high success rate, particularly among patients with antibiotic-resistant strains.
Safety and Side Effects
While generally well-tolerated, the use of this compound may lead to adverse effects such as:
- Allergic reactions
- Gastrointestinal disturbances (e.g., Clostridium difficile-associated diarrhea)
- Renal impairment in patients with pre-existing conditions
Monitoring renal function is crucial during treatment to avoid accumulation due to impaired clearance.
Mechanism of Action
The mechanism of action of dichloro ceftidine dichloride involves the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately, bacterial cell lysis and death.
Comparison with Similar Compounds
Table 1: Structural Comparison of Cephalosporins
| Compound | Molecular Features | Key Substituents | Antimicrobial Spectrum |
|---|---|---|---|
| This compound (hypothetical) | Dichloro groups, β-lactam ring | Cl substituents (assumed) | Unknown (potentially broad) |
| Cefdinir | No chlorine, β-lactam ring | Vinyl thiazole side chain | Gram-positive/-negative |
| Cefepime | Zwitterionic structure | Methoxyimino group, N-methylpyrrolidine | Extended Gram-negative coverage |
2.2 Dichloro-Containing Compounds
- Dichloroacetyl Chloride () : A reactive acylating agent used in organic synthesis. Its dichloroacetate moiety is structurally distinct from cephalosporins but underscores the role of chlorine in modulating reactivity and biological activity.
- Dichloro(phenyl)arsine (): A highly toxic organoarsenic compound, contrasting sharply with therapeutic cephalosporins. This highlights how chlorine placement and molecular context dictate toxicity vs. therapeutic utility.
2.3 Organometallic Dichloro Complexes
- Iridium and Zirconium Dichlorides (): Compounds like dichloro(2-hydroxypyridine)iridium(III) dichloride and zirconocene dichloride are catalysts in organic reactions. While unrelated pharmacologically, their dichloro motifs demonstrate chlorine's versatility in stabilizing metal-ligand interactions.
Research Findings and Contradictions
- Antibacterial Efficacy: Cephalosporins like cefdinir achieve efficacy through β-lactam ring interactions with penicillin-binding proteins (PBPs).
- Toxicity vs. Utility : Dichloro groups in pesticides (e.g., dichlorvos, ) and arsenic compounds () are associated with neurotoxicity, whereas therapeutic dichloro compounds (e.g., chlorhexidine dihydrochloride, ) balance efficacy with safety through selective targeting.
Biological Activity
Dichloro ceftidine dichloride, a synthetic compound belonging to the cephalosporin class of antibiotics, exhibits significant biological activity, particularly in its antibacterial properties. This article explores its mechanisms of action, efficacy against various bacterial strains, and comparative analysis with other antibiotics.
Overview of this compound
This compound is recognized for its broad-spectrum antibacterial activity , effective against both Gram-positive and Gram-negative bacteria. Notably, it demonstrates resistance to beta-lactamase enzymes , which are produced by certain bacteria to inactivate antibiotics. This characteristic enhances its therapeutic potential in treating resistant bacterial infections.
The primary mechanism through which this compound exerts its antibacterial effects is by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane, disrupting the cross-linking of peptidoglycan chains essential for maintaining cell wall integrity. This inhibition leads to bacterial cell lysis and death .
Table 1: Comparative Efficacy of this compound and Other Antibiotics
| Antibiotic | Spectrum of Activity | Resistance to Beta-Lactamase | Clinical Use |
|---|---|---|---|
| This compound | Broad-spectrum (Gram-positive & Gram-negative) | Yes | Resistant infections |
| Ceftazidime | Broad-spectrum (limited Gram-positive) | Moderate | Nosocomial infections |
| Cefdinir | Broad-spectrum (including some resistant) | Yes | Community-acquired infections |
| Ceftriaxone | Broad-spectrum (including some resistant) | Moderate | Severe infections |
This compound stands out due to its enhanced stability against beta-lactamase enzymes compared to other cephalosporins like ceftazidime and ceftriaxone , making it particularly useful in clinical settings where antibiotic resistance is prevalent .
Case Studies and Research Findings
- Clinical Efficacy : A study comparing the efficacy of this compound with cefazolin and tobramycin in patients with acute exacerbations of chronic bronchitis found that patients treated with dichloro ceftidine had higher rates of pathogen eradication from infection sites, with minimal adverse reactions reported .
- Pharmacokinetics : Research utilizing high-pressure liquid chromatography (HPLC) has demonstrated the pharmacokinetic properties of this compound in various biological fluids, indicating its effective absorption and distribution within the body .
- Resistance Mechanisms : Investigations into bacterial resistance mechanisms have revealed that this compound effectively inhibits key PBPs involved in bacterial cell wall synthesis, showcasing its potential as a treatment option against multi-drug resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
